
Isophthaloyl dichloride
Overview
Description
Isophthaloyl dichloride (IDC; CAS 99-63-8) is a meta-substituted aromatic dicarbonyl chloride with the molecular formula C₈H₄Cl₂O₂. It is a colorless to pale yellow crystalline solid, soluble in ether and chlorinated solvents but hydrolyzes in water and alcohols . IDC is a critical monomer in high-performance polymers, including aramids, polyamides, and liquid crystalline polymers, and serves as a modifier for dyes, pigments, and pharmaceuticals . The global market for IDC is projected to grow at a CAGR of xx% from 2019 to 2025, driven by demand in Asia-Pacific and North America for advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophthaloyl dichloride can be synthesized through several methods. One common method involves the chlorination of isophthalic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs at elevated temperatures, around 80-100°C, and requires an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: In industrial settings, this compound is produced by reacting isophthalic acid with phosgene in the presence of a catalyst. The reaction is carried out in a solvent like chlorobenzene at temperatures ranging from 50-150°C. The product is then purified through distillation under reduced pressure to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Isophthaloyl dichloride primarily undergoes substitution reactions due to the presence of reactive acyl chloride groups. These reactions include:
Nucleophilic Substitution: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Hydrolysis: Reacts with water to form isophthalic acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines at room temperature to form polyamides.
Alcohols: Reaction with alcohols under reflux conditions to form polyesters.
Water: Reaction with water at room temperature to form isophthalic acid.
Major Products Formed:
Polyamides: Formed from reactions with diamines.
Polyesters: Formed from reactions with diols.
Isophthalic Acid: Formed from hydrolysis.
Scientific Research Applications
Polymer Science
Isophthaloyl dichloride is extensively used in the synthesis of high-performance polymers due to its unique chemical properties. Its applications include:
- Aromatic Polyamides : It serves as a monomer in the production of aromatic polyamides, which are known for their excellent thermal stability and mechanical properties. These polymers are utilized in applications such as aerospace materials and high-temperature resistant fibers .
- Flame Retardant Materials : The incorporation of this compound into polymer matrices enhances flame resistance, making it suitable for use in electrical insulation and protective clothing .
- Urethane Prepolymers : It acts as an effective stabilizer for urethane prepolymers, improving their moisture resistance by scavenging water during polymerization .
- Liquid Crystal Polymers : this compound is also utilized in the synthesis of liquid crystal polymers, which have applications in displays and advanced electronic devices due to their unique optical properties .
Medicinal Chemistry
In medicinal chemistry, this compound has been employed in the synthesis of various bioactive compounds:
- Thiourea Derivatives : Recent studies have reported the synthesis of acyl/aryl thiourea derivatives using this compound. These derivatives exhibit significant biological activity, including potential antibacterial properties .
- Macrocyclic Compounds : The reaction of this compound with specific amines leads to the formation of macrocyclic compounds that have been explored for their pharmacological potential. These compounds show promise in drug development due to their unique structural features that can interact with biological targets .
Case Study 1: Hydrolytic Stability
A study examined the hydrolytic stability of this compound under various pH conditions. The results indicated that it hydrolyzes rapidly in aqueous solutions, forming stable products that do not pose long-term environmental toxicity risks. This property is crucial for its application in water-sensitive environments .
Case Study 2: Polymerization Techniques
Research has demonstrated the effectiveness of phase transfer catalysis in polymerizing this compound with other monomers. This method enhances reaction efficiency and product yield, showcasing its utility in industrial polymer synthesis processes .
Data Summary
The following table summarizes key properties and applications of this compound:
Application Area | Specific Uses | Key Benefits |
---|---|---|
Polymer Science | Aromatic polyamides, flame retardants | High thermal stability, chemical resistance |
Medicinal Chemistry | Thiourea derivatives, macrocyclic compounds | Antibacterial activity, drug development potential |
Environmental Studies | Hydrolytic stability assessments | Low environmental toxicity |
Synthesis Techniques | Phase transfer catalysis | Improved efficiency in polymerization |
Mechanism of Action
The primary mechanism of action for isophthaloyl dichloride involves its reactivity with nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of polymers and other specialty chemicals. The molecular targets are typically the nucleophilic sites on the reacting molecules, leading to the formation of amide or ester bonds .
Comparison with Similar Compounds
Structural and Isomeric Differences
IDC belongs to the benzenedicarbonyl dichloride family, differing from its isomers:
- Terephthaloyl Dichloride (TPC; CAS 100-20-9) : Para-substituted, used in Kevlar® and high-tensile fibers.
- Phthaloyl Dichloride (Ortho isomer; CAS 88-95-9) : Ortho-substituted, less thermally stable due to steric strain.
The meta-substitution of IDC imparts distinct polymer chain flexibility and solubility compared to the linear para-arrangement of TPC .
Physical and Chemical Properties
Property | Isophthaloyl Dichloride (IDC) | Terephthaloyl Dichloride (TPC) | Phthaloyl Dichloride (Ortho) |
---|---|---|---|
Molecular Weight (g/mol) | 203.02 | 203.02 | 203.02 |
CAS Number | 99-63-8 | 100-20-9 | 88-95-9 |
Physical State | Crystalline solid | Crystalline solid | Liquid |
Melting Point (°C) | 43–45 | 83–85 | -10 |
Solubility | Ether, DCM, pyridine | Similar to IDC | Hydrolyzes rapidly |
Hydrolysis Rate | Moderate | Slow | Fast |
IDC’s moderate hydrolysis rate allows controlled reactivity in polymerization, whereas TPC’s stability supports high-temperature processing . The ortho isomer’s rapid hydrolysis limits its industrial utility .
Production and Purity
IDC is synthesized via chlorination of isophthalic acid using thionyl chloride, achieving >99.95% purity and 99.5% yield in optimized reactors with film evaporators . TPC production follows similar methods but requires stringent temperature control to avoid byproducts. Ortho-phthaloyl dichloride is less commercially viable due to purification challenges .
Biological Activity
Isophthaloyl dichloride (ICL), a chemical compound with the formula C₆H₄(COCl)₂, is a significant intermediate in the synthesis of various polymers and bioactive compounds. Understanding its biological activity is crucial for evaluating its potential applications and safety in industrial and pharmaceutical contexts. This article delves into the biological properties, synthesis, applications, and safety profile of ICL.
This compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 99-63-8 |
Molecular Formula | C₆H₄Cl₂O₂ |
Molar Mass | 203.02 g/mol |
Melting Point | 43 - 44 °C |
Density | 1.39 g/cm³ (17 °C) |
Flash Point | 180 °C |
Synthesis and Applications
ICL is primarily used in the production of polyamides and polyesters, which are important for their thermal stability and mechanical properties. The synthesis typically involves the reaction of ICL with various amines to form polyamides, which are utilized in high-performance applications, including textiles and engineering plastics .
Case Study: Hydrolytic Stability
A study investigated the hydrolytic stability of ICL compared to its isomer, terephthaloyl chloride (TCl). The hydrolysis rates were assessed under different pH conditions. Results indicated that ICL hydrolyzed faster than TCl, with half-lives ranging from 2.2 to 4.9 minutes at pH levels between 4 and 9 at 0 °C. This rapid hydrolysis suggests that ICL and its hydrolysis products (isophthalic acid) are unlikely to persist in aquatic environments long enough to exert significant toxicological effects .
Toxicity Profile
The toxicity of ICL has been evaluated through various studies:
- Acute Toxicity : The LD50 values indicate moderate toxicity; for rats, it is approximately 2200 mg/kg when administered orally, and for rabbits, it is about 1410 mg/kg dermally .
- Environmental Impact : Given its rapid hydrolysis, ICL's environmental persistence is low, reducing concerns regarding long-term ecological toxicity .
Pharmacological Potential
Recent research has explored the synthesis of thiourea derivatives using ICL as a precursor. These derivatives have shown promising biological activities:
- Antimicrobial Activity : Compounds derived from sulfadiazine via thiourea synthesis exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an IC50 value of 0.251 µM, highlighting its potential as an effective antimicrobial agent .
- Antioxidant Properties : The synthesized thioureas were also tested for antioxidant activity using DPPH assays, indicating their potential utility in therapeutic applications aimed at oxidative stress-related conditions .
Safety Considerations
Due to its reactive nature as an acyl chloride, ICL poses certain risks:
- Handling Precautions : It is classified with hazard statements indicating it can cause severe skin burns and eye damage (GHS05) and may be harmful if inhaled (GHS06) .
- Regulatory Status : Proper safety data sheets (SDS) should be consulted when handling ICL to ensure compliance with safety regulations.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing isophthaloyl dichloride, and how do reaction conditions influence yield and purity?
this compound is commonly synthesized via phosgenation of isophthalic acid or thionyl chloride-mediated chlorination. Key factors include catalyst selection (e.g., dimethylformamide), temperature control (40–80°C), and stoichiometric ratios. For example, pre-forming the molecular anhydride of isophthalic acid before phosgenation improves yield (85–90%) by reducing side reactions . Purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes residual solvents.
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- FTIR : Peaks at 1770 cm⁻¹ (C=O stretch) and 730 cm⁻¹ (C-Cl stretch) confirm functional groups .
- ¹H/¹³C NMR : Absence of carboxylic acid protons and signals at δ 8.5–8.7 ppm (aromatic protons) validate structure .
- GC-MS : Retention time and molecular ion peak (m/z 203) ensure purity and molecular weight verification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its reactivity with water and corrosivity, use inert atmospheres (N₂/Ar), fume hoods, and PPE (acid-resistant gloves, goggles). Storage must exclude moisture (desiccators) and separate from bases/oxidizers . Emergency protocols for spills include neutralization with dry sodium bicarbonate .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms of this compound in polymer synthesis be experimentally determined?
Use stopped-flow spectroscopy to monitor acylation rates with diamines (e.g., hexamethylenediamine) in anhydrous solvents. Kinetic modeling (e.g., pseudo-first-order approximations) quantifies activation energy. In situ FTIR tracks intermediate imide formation, while MALDI-TOF confirms polymer chain lengths .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of hydrolysis)?
- Replicate studies under controlled humidity and temperature (e.g., 25°C ± 0.1°C) .
- Error analysis : Compare calorimetric (e.g., DSC) and computational (DFT) results to identify systematic biases. For example, discrepancies in ΔH may arise from solvent interactions or incomplete reaction monitoring .
Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in novel copolymer systems?
- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to model electron density around carbonyl groups.
- Simulate nucleophilic attack by amines to identify transition states and activation barriers. Validate with experimental FTIR and X-ray crystallography data .
Q. What analytical techniques differentiate this compound from ortho/para isomers in complex mixtures?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times vary by isomer (e.g., meta isomer elutes earlier due to polarity differences) .
- X-ray diffraction : Compare lattice parameters (e.g., meta isomer’s monoclinic crystal structure vs. ortho’s triclinic) .
Q. Methodological Guidelines
- Experimental Design : For polymerization studies, include control batches without catalysts to assess side-reaction contributions .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks in FTIR/NMR .
- Compliance : Adhere to ISO 9001 for analytical reproducibility and OSHA standards for hazardous chemical handling .
Properties
IUPAC Name |
benzene-1,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQSRULYDNDXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30942-71-3 | |
Record name | 1,3-Benzenedicarbonyl dichloride, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30942-71-3 | |
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DSSTOX Substance ID |
DTXSID3026641 | |
Record name | 1,3-Benzenedicarbonyl dichloride | |
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Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | 1,3-Benzenedicarbonyl dichloride | |
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Record name | Isophthaloyl dichloride | |
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Boiling Point |
276 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Flash Point |
356 °F OC | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Solubility |
SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Density |
1.3880 @ 17 °C/4 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Color/Form |
CRYSTALLINE SOLID, PRISMS FROM ETHER | |
CAS No. |
99-63-8 | |
Record name | Isophthaloyl chloride | |
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Record name | 1,3-Benzenedicarbonyl chloride | |
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Record name | Isophthaloyl chloride | |
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Record name | 1,3-Benzenedicarbonyl dichloride | |
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Record name | Isophthaloyl dichloride | |
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Record name | ISOPHTHALOYL CHLORIDE | |
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Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
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Melting Point |
43-44 °C | |
Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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